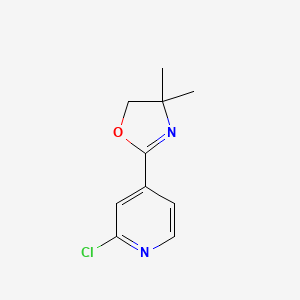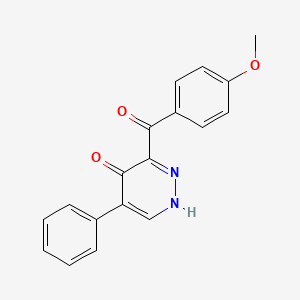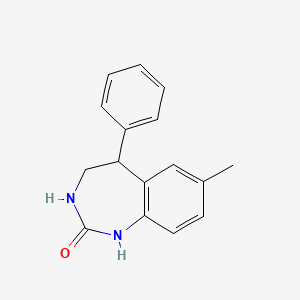![molecular formula C16H22OSe B14366925 1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane CAS No. 92691-96-8](/img/structure/B14366925.png)
1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[222]octane is a complex organic compound featuring a bicyclic structure with a phenylselanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo intermediate . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can target the bicyclic structure or the phenylselanyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylselanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxide derivatives, while reduction can lead to the formation of simpler bicyclic compounds.
Aplicaciones Científicas De Investigación
1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and catalysts for various industrial processes
Mecanismo De Acción
The mechanism of action of 1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane involves its interaction with molecular targets through its phenylselanyl group and bicyclic structure. The phenylselanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The bicyclic structure provides rigidity and specific spatial orientation, which can affect binding to enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Bicyclo[3.2.1]octane: A common framework in many biologically active natural compounds.
Uniqueness
1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds. This uniqueness makes it valuable in specialized applications where specific reactivity and interactions are required.
Propiedades
Número CAS |
92691-96-8 |
|---|---|
Fórmula molecular |
C16H22OSe |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
1,3,3-trimethyl-6-phenylselanyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C16H22OSe/c1-15(2)12-9-10-16(3,17-15)14(11-12)18-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3 |
Clave InChI |
AXZVWYNEAZFIEU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(O1)(C(C2)[Se]C3=CC=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


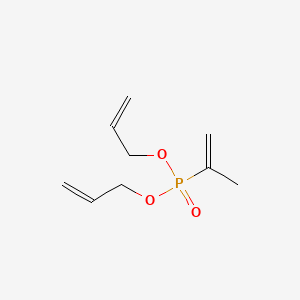
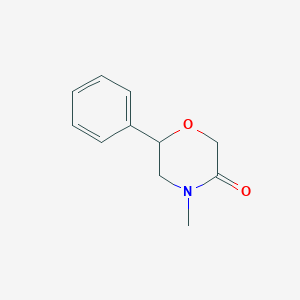
![N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea](/img/structure/B14366864.png)
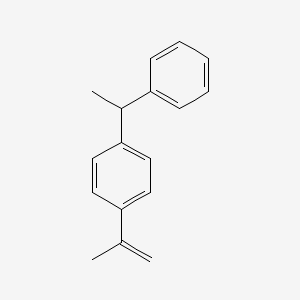
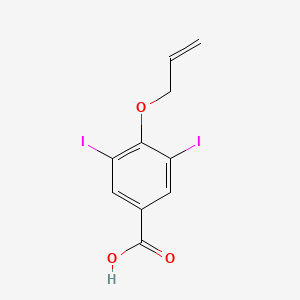
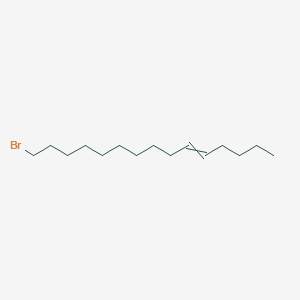
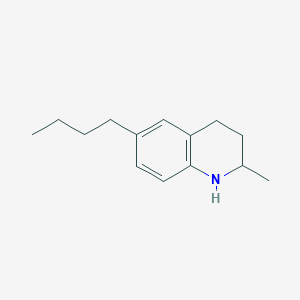
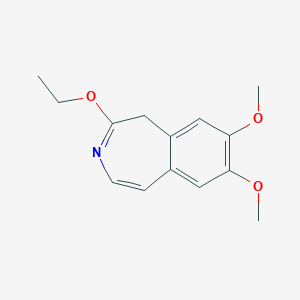
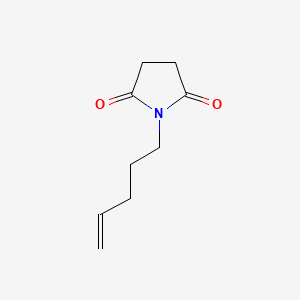

![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)
